The synthesis of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone typically involves several methods, including microwave-assisted and conventional heating techniques.
Microwave-Assisted Synthesis:
In one method, the compound can be synthesized by reacting 2-bromoacetophenone with 5-methyl-1-phenylpyrazole in the presence of potassium carbonate under microwave irradiation. The reaction conditions include:
Conventional Heating Method:
Another approach involves refluxing a mixture of 2-bromoacetophenone and 5-methyl-1-phenylpyrazole in an organic solvent like acetone for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC) until completion, followed by purification through recrystallization or column chromatography .
The molecular structure of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone features a pyrazole ring substituted at the 4-position with a phenyl group and at the 1-position with a bromoacetyl group. The structural representation can be summarized as follows:
Structural Formula:
Key Structural Features:
This structure contributes to its reactivity in various chemical transformations and its potential bioactivity .
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone participates in several significant chemical reactions:
Reactivity with Amines:
It can react with aminotriazolethiol derivatives to yield new heterocycles, such as thiadiazoles and triazoles, which are important in medicinal chemistry.
Formation of Pyridinium Bromide Salts:
The compound also reacts with pyridine to form pyridinium bromide salts, indicating its utility in forming ionic compounds that can be further utilized in organic synthesis.
Reactions with α,β-unsaturated Ketones:
Additionally, it can undergo Michael addition reactions with α,β-unsaturated ketones, expanding its application in synthesizing complex organic molecules .
The mechanism of action for compounds derived from 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone often involves the formation of reactive intermediates that can interact with biological targets. For example, derivatives synthesized from this compound have shown inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases by enhancing cholinergic transmission .
The physical and chemical properties of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Purity | ≥95% |
Hazard Classification | Irritant |
These properties indicate that while the compound is useful in synthesis, it must be handled with care due to its irritant nature .
The applications of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone span several fields:
Synthesis of Novel Heterocycles:
It serves as a precursor for synthesizing various heterocyclic compounds that possess diverse biological activities, including anticancer and antimicrobial properties .
Development of Bioactive Compounds:
Research has shown that derivatives exhibit moderate inhibitory activity against fungal pathogens such as Gibberella zeae, highlighting their potential in agricultural applications .
Cholinesterase Inhibitors:
Compounds derived from this pyrazole have been evaluated for their ability to inhibit acetylcholinesterase, indicating potential therapeutic uses in treating conditions like Alzheimer's disease .
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and capacity for structural diversification. As five-membered heterocycles containing two adjacent nitrogen atoms (C₃H₄N₂), pyrazoles exhibit aromatic character and moderate basicity (pKb ~11.5), enabling diverse electronic interactions with biological targets [5] [8]. Their structural geometry facilitates binding to enzymes and receptors through hydrogen bonding, π-stacking, and hydrophobic interactions, explaining their prevalence in therapeutics. Approximately 20% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, with pyrazole derivatives prominently represented across multiple therapeutic domains [10].
Table 1: Marketed Pyrazole-Based Drugs and Therapeutic Applications
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibitor |
Rimonabant | Anti-obesity | CB1 receptor antagonist |
Crizotinib | Anticancer (ALK inhibitor) | Tyrosine kinase |
Edaravone | Neuroprotective | Free radical scavenger |
Difenamizole | Analgesic | Unknown (non-opioid) |
Pyrazole derivatives demonstrate an extraordinary spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. For instance, pyrazole-4-carboxamide derivatives exhibit potent anti-biofilm activity against Staphylococcus aureus strains, achieving >75% inhibition at sub-MIC concentrations (0.5× MIC) [2]. Similarly, 1,3-diphenylpyrazole analogs function as MEK inhibitors (IC₅₀ = 91 nM) by binding to the ATP pocket through hydrophobic interactions with Val82, Ala95, and Leu197 residues [10]. The scaffold’s synthetic versatility allows strategic substitutions at N1, C3, C4, and C5 positions, enabling rational optimization of pharmacokinetic and pharmacodynamic properties. Recent advances include fused systems like pyrazolo[3,4-b]pyridines, which show selective biofilm inhibition against Klebsiella planticola (IC₅₀ = 3.9–7.8 μg/mL) without affecting bacterial growth [2].
Table 2: Biological Activities of Representative Pyrazole Derivatives
Compound Class | Biological Activity | Potency (IC₅₀/ED₅₀) |
---|---|---|
4-Diazopyrazoles | S. aureus biofilm inhibition | 25–45% at 3.1 μg/mL |
Pyrazolo-pyrimidopyrimidines | Gram-positive biofilm inhibition | 1.8–8.2 μM (0.5× MIC) |
Bis(pyrazole-benzofuran) | S. mutans biofilm inhibition | 4.2–5.8 μM |
Pyrazolo[3,4-b]quinolinyl | Broad-spectrum anti-biofilm | ≤4.2 μM |
Brominated ethanone derivatives serve as pivotal alkylating agents and synthetic intermediates in organic synthesis due to the electrophilic reactivity of the carbon-bromine bond. The α-halo ketone moiety acts as a versatile synthon for nucleophilic substitution (SN₂ reactions), cyclocondensations, and heterocycle formation [4] [9]. Specifically, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (CAS 137577-00-5) contains two reactive centers: the bromomethyl group (-CH₂Br) and the carbonyl carbon, enabling orthogonal derivatization strategies.
The compound’s physicochemical properties enhance its synthetic utility: a melting point of 94–96°C, boiling point of 373°C, and density of 1.44 g/cm³ ensure stability during reactions [7] [9]. Its predicted pKa of -2.33 indicates high electrophilicity at the carbonyl carbon, facilitating enolate formation or nucleophilic addition. The bromine atom’s leaving-group capability enables efficient functional group interconversions under mild conditions.
Table 3: Physicochemical Properties of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₁₁BrN₂O | PubChem CID 2776439 |
Molecular Weight | 279.14 g/mol | [1] [6] |
Melting Point | 94–96°C | Fisher Scientific Data |
Boiling Point | 373.1 ± 27.0°C (Predicted) | Alfa Chemistry |
Density | 1.44 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
SMILES | CC₁=C(C=NN₁C₂=CC=CC=C₂)C(=O)CBr | ChemSpider 2056757 |
Key synthetic applications include:
The 1-phenyl-5-methylpyrazole core represents a high-value pharmacophore in drug design due to its balanced lipophilicity (LogP ≈ 2.8), metabolic stability, and three-dimensional spatial arrangement for target engagement. The phenyl ring at N1 and methyl group at C5 confer distinct steric and electronic properties that optimize binding interactions [2] [10]:
Table 4: Impact of Substituents on Pyrazole Bioactivity
Substituent Position | Chemical Group | Biological Consequence |
---|---|---|
N1 | 4-Chlorophenyl | Enhanced anti-biofilm activity (74% inhibition) |
N1 | 3,4-Dimethoxyphenyl | TNF-α inhibition (85% at 10 μM) |
C3 | Trifluoromethyl | Improved COX-2 selectivity (SI > 100) |
C4 | Bromoacetyl | Alkylation of biological nucleophiles |
C5 | Methyl | Metabolic stabilization (t₁/₂ > 120 min) |
In antimicrobial applications, the scaffold’s planar configuration enables intercalation into nucleic acids or disruption of membrane proteins. Bis-thiazolyl pyrazole derivatives exhibit dose-dependent MRSA biofilm inhibition (77% at 0.5× MIC), outperforming vancomycin [2]. For anticancer activity, molecular docking reveals that the phenylpyrazole moiety binds to tubulin’s colchicine site through van der Waals forces and hydrogen bonding with Lys352 and Asn258 residues [10]. The scaffold’s drug-likeness is evidenced by edaravone (PMP), an approved neuroprotective agent derived from 1-phenyl-3-methyl-5-pyrazolone, which reacts with aldehyde groups in glycation pathways [3].
Table 5: Therapeutic Applications of 1-Phenyl-5-methylpyrazole Hybrids
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1